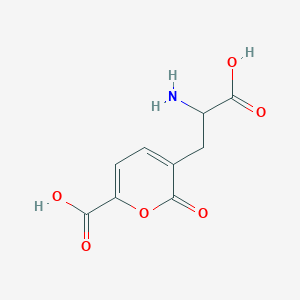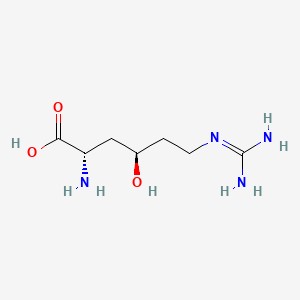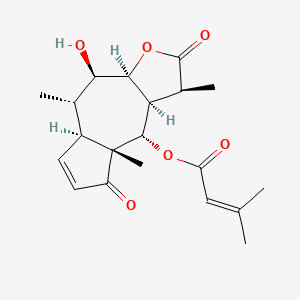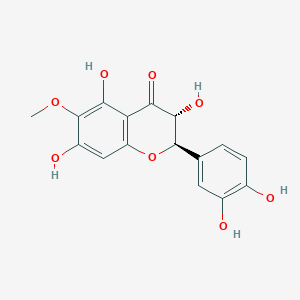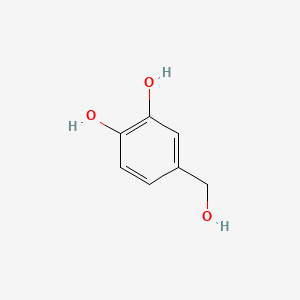
3,4-Dihydroxybenzyl alcohol
概要
説明
Synthesis Analysis
The synthesis of 3,4-dihydroxybenzyl alcohol involves improved esterification, acylation, and reduction processes. One technique reported a total yield of 76% from 3,5-dihydroxybenzoic acid using lithium aluminium hydride, highlighting a convenient method with significant industrial and economic benefits without environmental pollution (He, 2001).
Molecular Structure Analysis
The molecular structure of 3,4-dihydroxybenzyl alcohol has been explored through various techniques, including molecular mechanics and semi-empirical methods. Studies on related dendrimers provide insight into geometric characterization, demonstrating how structures assume more globular forms with well-defined internal cavities in higher generations (Hourani, Kakkar, & Whitehead, 2005).
Chemical Reactions and Properties
Chemical properties of 3,4-dihydroxybenzyl alcohol include its participation in Brønsted acid-catalyzed stereoselective [4+3] cycloadditions, forming biologically important seven-membered heterocyclic scaffolds with high yields and diastereoselectivities (Mei et al., 2017). Additionally, its oxidation, as investigated in the context of cockroach ootheca sclerotization, reveals insights into its unstable quinone form and transformation into 3,4-dihydroxybenzaldehyde (Sugumaran et al., 1991).
Physical Properties Analysis
Investigations into the physical properties of 3,4-dihydroxybenzyl alcohol and its derivatives, such as their solubility, melting points, and crystalline structure, are critical for understanding its applications in various fields. While specific studies on these physical properties were not identified in the current literature review, the chemical synthesis and reaction properties provide indirect insights into its physical behavior.
Chemical Properties Analysis
The chemical properties of 3,4-dihydroxybenzyl alcohol extend beyond its synthesis and molecular structure to include reactions such as palladium-catalyzed carbonylative synthesis, demonstrating its versatility in forming benzofuran-2(3H)-ones using formic acid as the CO source with moderate to good yields (Li et al., 2017). Furthermore, its ability to undergo oxidative carbonylation reflects its potential in organic synthesis and the formation of complex molecules.
科学的研究の応用
Biosynthesis of Vanillyl Alcohol
Scientific Field: Synthetic Biology
Methods of Application: The biosynthesis pathway extends from 4-hydroxybenzoic acid (4-HBA) and requires three heterologous enzymes: p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT) . The promiscuous activity of COMT toward 3,4-dihydroxybenzyl alcohol was examined, and a kcat value of 0.097 s−1 was found .
Results: In vivo catalysis by COMT produced 499.36 mg/L vanillyl alcohol when fed with 1000 mg/L 3,4-dihydroxybenzyl alcohol . De novo biosynthesis of vanillyl alcohol resulted in the production of 240.69 mg/L vanillyl alcohol via modular optimization of pathway genes .
Coculture Engineering for Efficient Production of Vanillyl Alcohol
Scientific Field: Biotechnology
Methods of Application
Two pathways were compared for the biosynthesis of 3,4-dihydroxybenzyl alcohol in monocultures. The 3-dehydroshikimate-derived pathway showed higher efficiency than the 4-hydroxybenzoate-derived pathway . To enhance the efficiency of the last methylation step, two strategies were used: strengthening S-adenosylmethionine (SAM) regeneration showed a positive effect, while strengthening SAM biosynthesis showed a negative effect .
Results: At the optimal inoculation ratio, the titer reached 328.9 mg/L . Further, gene aroE was knocked out to reduce cell growth and improve 3,4-DHBA biosynthesis of the upstream strain. As a result, the titer was improved to 559.4 mg/L in shake flasks and to 3.89 g/L in fed-batch fermentation . These are the highest reported titers of vanillyl alcohol so far .
Synthesis of Cyclotriveratrylenes (CTVs)
Scientific Field: Organic Chemistry
Methods of Application: The synthesis of CTVs involves the reaction of 3,4-Dimethoxybenzyl alcohol with other organic compounds . The resulting CTVs have a cavity that can accommodate guest molecules, making them useful in host-guest chemistry .
Results: The synthesis of CTVs using 3,4-Dimethoxybenzyl alcohol has been successful, leading to the production of a variety of CTVs .
Synthesis of Urushiol Analogues
Scientific Field: Synthetic Chemistry
Methods of Application: The synthesis of urushiol analogues involves the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine . This two-step route results in the production of 3-substituted urushiol analogues .
Results: The synthesized urushiol analogues have shown urushiol-like performance . They form robust coatings with desirable hardness, adhesion strength, hydrophobicity, and thermal stability . The coatings also exhibited effective corrosion protection on copper .
Synthesis of Salvianolic Acid N
Scientific Field: Medicinal Chemistry
Methods of Application: The synthesis of salvianolic acid N involves various organic reactions, with 3,4-Dimethoxybenzyl alcohol serving as a key starting material .
Results: The synthesis of salvianolic acid N using 3,4-Dimethoxybenzyl alcohol has been successful, leading to the production of salvianolic acid N .
Synthesis of Urushiol Analogues
Scientific Field: Synthetic Chemistry
Methods of Application: The synthesis of urushiol analogues involves the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine . This two-step route results in the production of 3-substituted urushiol analogues .
Results: The synthesized urushiol analogues have shown urushiol-like performance . They form robust coatings with desirable hardness, adhesion strength, hydrophobicity, and thermal stability . The coatings also exhibited effective corrosion protection on copper .
Safety And Hazards
将来の方向性
Coculture engineering was adopted to improve the production efficiency of vanillyl alcohol, a derivative of 3,4-Dihydroxybenzyl alcohol, in E. coli . At the optimal inoculation ratio, the titer reached 328.9 mg/L. Further, gene aroE was knocked out to reduce cell growth and improve 3,4-DHBA biosynthesis of the upstream strain. As a result, the titer was improved to 559.4 mg/L in shake flasks and to 3.89 g/L in fed-batch fermentation . This work provides an effective strategy for the sustainable production of vanillyl alcohol .
特性
IUPAC Name |
4-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYGLFXKCBFGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192260 | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzyl alcohol | |
CAS RN |
3897-89-0 | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3897-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxybenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R7J3P76KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
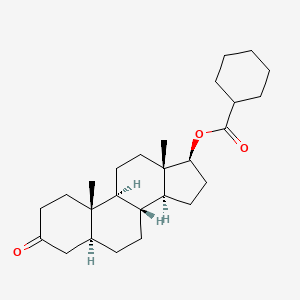
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
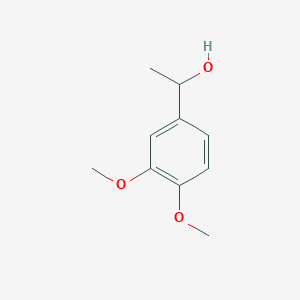
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
